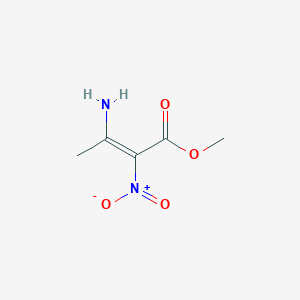

Methyl 2-nitro-3-aminocrotonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-aminocrotonate is used as an intermediate for the synthesis of pharmaceuticals, such as 1,4-dihydropyridine derivatives, as well as for the manufacture of stabilizers and plastics .

Synthesis Analysis

Methyl 3-aminocrotonate is involved in the three-component condensation of aldehyde, β-ketoester, and itself, which proceeds smoothly in 1-n-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF4 or 1-n-butyl-3-methylimidazolium hexafluorophosphate [bmim]PF6 ionic liquids at room temperature under mild conditions to afford the corresponding 1,4-dihydropyridine derivatives in high yields . The reactions of various aldehydes, β-ketoesters, and methyl 3-aminocrotonate were examined in hydrophilic 1-butyl-3-methylimidazolium tetrafluoroborate ( [bmim]BF4) and hydrophobic 1-butyl-3-methylimidazolium hexafluorophosphate ( [bmim]PF6) ionic liquids .Molecular Structure Analysis

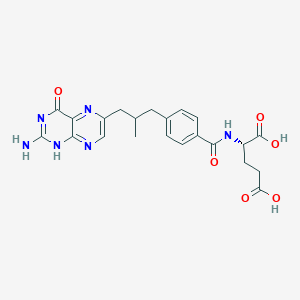

The molecular structure of Methyl 3-aminocrotonate is CH3C(NH2)=CHCOOCH3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

Methyl 3-aminocrotonate undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin . It was also used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .Physical And Chemical Properties Analysis

Methyl 3-aminocrotonate is an off-white solid with an odorless smell . It has a melting point range of 81 - 83 °C . The molecular weight is 115.13 .作用機序

Safety and Hazards

Methyl 3-aminocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl (E)-3-amino-2-nitrobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLBKZYKQASMS-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-nitro-3-aminocrotonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)